molecular formula C4H9FO B6177937 (3R)-3-fluorobutan-1-ol CAS No. 120406-57-7

(3R)-3-fluorobutan-1-ol

Cat. No.: B6177937
CAS No.: 120406-57-7
M. Wt: 92.1
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-fluorobutan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to the third carbon of a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-fluorobutan-1-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a corresponding ketone or aldehyde precursor. For instance, the reduction of (3R)-3-fluorobutanal using a chiral catalyst can yield this compound with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of the fluorinated precursor, followed by reduction and purification stages.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-fluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form (3R)-3-fluorobutane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: (3R)-3-fluorobutanal, (3R)-3-fluorobutanoic acid.

    Reduction: (3R)-3-fluorobutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-fluorobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-fluorobutan-1-ol involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, contributing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-fluorobutan-1-ol: The enantiomer of (3R)-3-fluorobutan-1-ol, differing in the spatial arrangement of atoms.

    3-chlorobutan-1-ol: A similar compound with a chlorine atom instead of fluorine.

    3-bromobutan-1-ol: A similar compound with a bromine atom instead of fluorine.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various applications.

Properties

CAS No.

120406-57-7

Molecular Formula

C4H9FO

Molecular Weight

92.1

Purity

95

Origin of Product

United States

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